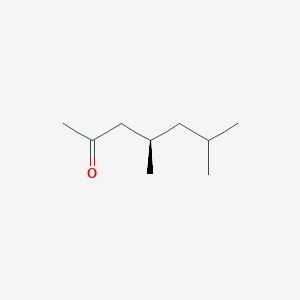

(4R)-4,6-Dimethyl-2-heptanone

Description

Contextualization within Natural Products Chemistry and Organic Synthesis

In the realm of natural products, 4,6-Dimethyl-2-heptanone has been identified in certain fruits, including apples and currants. While its natural occurrence is noted, it is also significant in industrial chemistry, primarily as a component found in technical-grade diisobutyl ketone, where it can be present as an impurity due to synthesis pathways involving branched aldehydes.

From an organic synthesis perspective, the compound is a valuable reagent and intermediate. The synthesis of 4,6-dimethyl-2-heptanone can be approached through several routes. One common method involves the oxidation of the corresponding secondary alcohol, 4,6-dimethylheptan-2-ol, using oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Another established industrial method is the catalytic hydrogenation of the α,β-unsaturated ketone precursor, 4,6-dimethyl-2-heptenal. These synthetic strategies highlight the compound's role as a building block in the creation of more complex molecules. It has been used as an intermediate for the construction of biologically active natural products in studies focused on polypropionate fragments.

Significance of Chirality in Biological and Chemical Systems

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. chiralpedia.com This property, stemming from the Greek word for hand ("cheir"), has profound implications in chemistry and biology because the two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. chiralpedia.comnumberanalytics.com

The significance of chirality is most evident in biological systems, where molecules such as amino acids (the building blocks of proteins), carbohydrates, and nucleic acids are chiral. wikipedia.orgpharmabiz.com Enzymes and receptors within living organisms are themselves chiral, enabling them to distinguish between the enantiomers of a substrate or drug molecule. chiralpedia.compressbooks.pub This specificity means that one enantiomer can trigger a desired therapeutic response, while the other may be inactive or, in some well-known cases like thalidomide, cause harmful effects. numberanalytics.compharmabiz.com

The interaction of chiral compounds with plane-polarized light is a key physical property used for their characterization. Enantiomers rotate plane-polarized light in equal but opposite directions. pressbooks.pub A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). pressbooks.pub A 50:50 mixture of two enantiomers, known as a racemic mixture, displays no optical activity because the rotations cancel each other out. pressbooks.pub The "(4R)" in (4R)-4,6-Dimethyl-2-heptanone denotes a specific, single enantiomer, implying that it will exhibit optical activity and interact with chiral environments in a distinct manner compared to its (4S) counterpart.

Overview of Research Trajectories for Chiral Ketones

Chiral ketones, including structures like this compound, are important structural motifs found in many bioactive compounds and serve as valuable intermediates in chemical synthesis. nih.gov Consequently, the development of efficient and highly selective methods for their preparation, known as asymmetric or enantioselective synthesis, is a major focus of modern organic chemistry research. chiralpedia.com

Research in this area aims to overcome the challenge of controlling stereochemistry during a chemical reaction to produce one enantiomer preferentially over the other. nih.gov Various strategies have been developed to achieve this:

Catalytic Enantioselective Synthesis : This approach uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Copper-catalyzed methods, for instance, have been developed for the enantioselective synthesis of α-quaternary ketones from simple carboxylic acid derivatives. nih.gov

Phase-Transfer Catalysis : This method employs chiral phase-transfer catalysts, such as chiral quaternary ammonium (B1175870) salts, to shuttle reactants between different phases (e.g., aqueous and organic) and facilitate an enantioselective reaction. This has been successfully applied to the synthesis of chiral α-amino ketones from racemic α-bromo ketones. organic-chemistry.org

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the chiral product.

Biocatalysis : The use of enzymes, such as ketoreductases, offers an environmentally friendly route to chiral compounds. While promising, challenges such as enzyme stability and turnover rates are active areas of investigation.

These research trajectories are continually expanding the toolbox available to chemists, enabling the efficient and predictable synthesis of complex, single-enantiomer molecules for applications ranging from pharmaceuticals to materials science. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

531553-12-5 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(4R)-4,6-dimethylheptan-2-one |

InChI |

InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3/t8-/m1/s1 |

InChI Key |

YXFDTUKUWNQPFV-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CC(C)C)CC(=O)C |

Canonical SMILES |

CC(C)CC(C)CC(=O)C |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways

Identification in Natural Sources and Organisms

(4R)-4,6-Dimethyl-2-heptanone, a branched aliphatic ketone, has been identified in a limited number of natural sources. Its presence has been confirmed in certain fruits, including apples and currants.

Beyond its role as a natural flavor component, this compound has also been noted in a biomedical context. Research has identified 4,6-Dimethyl-2-heptanone as a potential urinary biomarker, with studies showing significantly decreased levels in the urine of patients with prostate cancer when compared to healthy individuals. Furthermore, it is recognized as an impurity, found at approximately 25%, in the technical-grade production of its structural isomer, diisobutyl ketone (DIBK).

| Source | Type | Significance |

| Apples | Natural Fruit | Contributes to flavor profile. |

| Currants | Natural Fruit | Contributes to flavor profile. |

| Human Urine | Biological Fluid | Levels are decreased in prostate cancer patients. |

| Diisobutyl ketone (technical grade) | Industrial Chemical | Present as a significant impurity. |

Methodologies for Isolation from Biological Matrices

The isolation and analysis of this compound from complex biological samples are accomplished through advanced analytical techniques. High-performance liquid chromatography (HPLC) is a key method employed for its separation. Specifically, reverse phase (RP) HPLC using a C18 or Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can effectively analyze the compound. sielc.com This liquid chromatography method is robust and scalable, making it suitable for both analytical quantification and preparative separation to isolate the compound from impurities. sielc.com

Gas chromatography-mass spectrometry (GC-MS) is another critical tool for its identification and differentiation from structurally similar compounds. Isomers such as 2,6-Dimethyl-4-heptanone can be distinguished from 4,6-Dimethyl-2-heptanone based on their unique retention indices and mass fragmentation patterns during GC-MS analysis.

| Technique | Description | Application |

| Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | A separation technique where the mobile phase is more polar than the stationary phase. | Used for the analysis and preparative isolation of 4,6-Dimethyl-2-heptanone from mixtures. sielc.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines gas chromatography for separating compounds with mass spectrometry for their identification and quantification. | Differentiates 4,6-Dimethyl-2-heptanone from its isomers based on retention index and fragmentation patterns. |

Proposed Biosynthetic Precursors and Pathways

The precise biosynthetic pathway for this compound in natural sources has not been extensively documented. However, insights can be drawn from the known biosynthesis of other structurally related polyketides and fatty acid-derived compounds. The biosynthesis of such branched ketones often involves the extension of a starter unit, such as acetate (B1210297) or propionate, with extender units like malonyl-CoA or methylmalonyl-CoA, followed by a series of reduction, dehydration, and oxidation steps.

For structurally similar pheromones like Serricornin (7-hydroxy-4,6-dimethyl-3-nonanone), the synthesis has been shown to start from precursors like methyl (R)-3-hydroxypentanoate. scielo.br This suggests that the biosynthesis of this compound could potentially originate from precursors derived from amino acid metabolism (e.g., leucine (B10760876) or valine, which can provide the isobutyl and isopropyl structural motifs) or fatty acid pathways.

While the specific enzymes responsible for the biosynthesis of this compound are not definitively identified, the synthesis of analogous chiral ketones in nature points to the involvement of several key enzyme classes.

Polyketide Synthases (PKSs): These multi-domain enzymes are central to the biosynthesis of a vast array of natural products, including ketones. They catalyze the iterative condensation of small carboxylic acid units to build the carbon backbone.

Reductases and Dehydrogenases: The stereochemistry of chiral centers, such as the one at the C4 position in this compound, is often established by stereospecific reductases or dehydrogenases. For instance, baker's yeast contains reductases capable of producing chiral alcohols from ketone precursors, a process utilized in the chemoenzymatic synthesis of related pheromones. scielo.br

Lipases: These enzymes are widely used in synthetic chemistry for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds. tum.ded-nb.info While typically associated with ester hydrolysis and formation, their catalytic promiscuity could potentially play a role in transformations leading to ketone formation or modification in a biological system. tum.ded-nb.info

The synthesis of the alarm pheromone (S)-(+)-4-Methyl-3-heptanone utilizes the SAMP-/RAMP-hydrazone method, which relies on chiral auxiliaries to direct stereoselective alkylation, a chemical analogy for the high stereocontrol exerted by enzymes in biological systems. researchgate.net

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. This method involves feeding an organism or cell culture with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H). The position of the isotopic label in the final product is then determined, typically by NMR spectroscopy or mass spectrometry, providing direct evidence of the biosynthetic route.

While there are no specific isotopic labeling studies reported in the surveyed literature for this compound, this methodology has been successfully applied to unravel the biogenesis of other chiral flavor compounds. For example, stable isotope-labeled precursor feeding studies were used to identify (R)-2-methylbutanoic acid as the main precursor for the biosynthesis of a chiral ester in shiitake mushrooms. researchgate.net The application of similar studies would be essential to definitively map the biosynthetic origins of this compound.

Stereoselective and Enantioselective Synthetic Methodologies

Historical Development of Synthetic Approaches

Historically, the synthesis of chiral ketones relied on methods that were often indirect or non-stereoselective. Early approaches would have involved the synthesis of the racemic mixture of 4,6-dimethyl-2-heptanone, followed by classical resolution. This could be achieved by converting the ketone to a diastereomeric derivative (e.g., a ketal or hydrazone) using a chiral resolving agent, separating the diastereomers by physical means like crystallization or chromatography, and then regenerating the desired ketone enantiomer.

Another classical approach involves utilizing the "chiral pool," where a readily available, enantiomerically pure natural product is used as a starting material. A hypothetical route could begin with a chiral precursor like (R)-citronellal, which possesses a stereocenter that could potentially be transformed into the C4 stereocenter of the target molecule through a series of chemical modifications.

These early methods, while foundational, often suffer from drawbacks such as the 50% theoretical maximum yield for resolution or the limited availability of suitable starting materials from the chiral pool for a given target. The evolution of synthetic chemistry has thus focused on developing methods that create the desired stereocenter selectively from achiral or racemic precursors, which forms the basis of modern asymmetric synthesis.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to convert an achiral unit into a chiral one in a way that produces unequal amounts of stereoisomers. For (4R)-4,6-dimethyl-2-heptanone, the key is the enantioselective formation of the C-C bond at the C4 position or the stereoselective transformation of a prochiral precursor.

One of the most reliable strategies in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. pkusz.edu.cnwikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed and can often be recovered for reuse. pkusz.edu.cn

For the synthesis of this compound, a plausible approach involves the use of a chiral auxiliary to direct the alkylation of a carboxylic acid derivative. For example, an achiral acid like 4-methylpentanoic acid could be coupled to a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone. rsc.org The resulting amide or imide can then be deprotonated to form a chiral enolate. This enolate's facial reactivity is sterically biased by the auxiliary, leading to a highly diastereoselective alkylation when treated with an appropriate electrophile (e.g., an isobutyl halide) to introduce the second methyl group at the C4 position. Subsequent cleavage of the auxiliary would yield a chiral carboxylic acid precursor, which can then be converted to the target ketone.

Table 1: Hypothetical Diastereoselective Alkylation Using Chiral Auxiliaries

| Chiral Auxiliary | Precursor | Reagent | Expected Outcome |

|---|---|---|---|

| Evans Oxazolidinone | N-propanoyl oxazolidinone | LDA, then Isobutyl Iodide | High diastereoselectivity for the (4R) configuration |

| Pseudoephedrine Amide | 4-methylpentanoic acid amide | LDA, then Methyl Iodide | High diastereoselectivity, precursor to (4R)-acid |

This table is illustrative of the general strategy and does not represent experimentally verified results for this specific compound.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This can be broadly divided into organocatalysis and transition metal catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While the direct asymmetric alkylation of ketones remains a significant challenge, nih.gov organocatalytic methods could be applied to precursors of this compound.

A potential strategy is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone precursor, such as 4-methyl-2-hepten-6-one, catalyzed by a chiral amine or a cinchona alkaloid derivative. nih.gov The catalyst would form a chiral iminium ion intermediate with the enone, shielding one face of the molecule and directing the incoming nucleophile (e.g., a methyl group from an organometallic reagent) to the opposite face to set the stereocenter at the C4 position. Subsequent reduction of the double bond would yield the target ketone.

Transition metal catalysis is a powerful tool for enantioselective synthesis. rsc.orgrsc.org A key strategy applicable to this compound is the asymmetric hydrogenation of a prochiral unsaturated precursor. For instance, 4,6-dimethyl-3-hepten-2-one could be hydrogenated using a chiral transition metal complex, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP). The chiral catalyst coordinates to the olefin in a specific geometry, leading to the delivery of hydrogen to one face of the double bond, thereby establishing the (4R) stereocenter with high enantioselectivity.

Another advanced approach is the nickel-catalyzed asymmetric hydrocarbonylation, where two different alkenes can be coupled with a carbonyl group to assemble chiral ketones. nih.gov This could theoretically construct the backbone of this compound from simpler olefin starting materials in an enantioselective manner.

Table 2: Potential Asymmetric Catalytic Routes

| Catalysis Type | Precursor | Catalyst System | Key Transformation |

|---|---|---|---|

| Transition Metal | 4,6-dimethyl-3-hepten-2-one | Ru-BINAP / H₂ | Asymmetric Hydrogenation |

| Organocatalysis | 4-methyl-2-hepten-6-one | Chiral Amine / Methyl nucleophile | Asymmetric Conjugate Addition |

This table outlines plausible catalytic strategies based on established methodologies for similar compounds.

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical reactions. A highly effective strategy for producing enantiopure ketones is the dynamic kinetic resolution (DKR) of a racemic secondary alcohol precursor. nih.govresearchgate.net

In this scenario, a racemic mixture of 4,6-dimethyl-2-heptanol would be subjected to a lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate) in the presence of a transition metal catalyst (e.g., a ruthenium complex). mdpi.com The lipase would selectively acylate one enantiomer of the alcohol (e.g., the (4S)-enantiomer) to form an ester. Simultaneously, the ruthenium catalyst would racemize the remaining, unreacted (4R)-alcohol back to the racemic mixture in situ. This continuous process theoretically allows for the complete conversion of the racemic starting material into a single enantiomer of the acylated product. After separation, the chiral ester can be deacylated to give the enantiopure (4S)-alcohol, while the desired (4R)-alcohol can be obtained from the reaction mixture and oxidized (e.g., using Swern or Dess-Martin oxidation) to furnish the target ketone, this compound.

This chemoenzymatic DKR approach is powerful because it overcomes the 50% yield limitation of traditional kinetic resolutions. nih.gov

Asymmetric Catalysis for Enantiocontrol

Total Synthesis Routes

The enantioselective total synthesis of this compound often employs a "chiron approach," which utilizes readily available, enantiomerically pure natural products as starting materials. A common and effective precursor for establishing the (R)-configuration at the C4 position is (R)-pulegone, a naturally occurring monoterpene.

A representative synthetic route begins with the oxidative cleavage of the double bond in (R)-pulegone. This is typically achieved using ozonolysis followed by a reductive workup, or by reaction with a stronger oxidizing agent like potassium permanganate. This step breaks open the six-membered ring to yield a chiral keto-acid intermediate.

The subsequent steps focus on modifying the functional groups and extending the carbon chain. The carboxylic acid group of the intermediate is often converted into a methyl ketone. This can be accomplished by first converting the acid to an acid chloride, followed by reaction with a methyl organometallic reagent, such as dimethylcuprate (Gilman reagent), which is known for its high selectivity in 1,4-addition reactions and coupling with acid chlorides.

The final key transformation is the removal of the original ketone group from the pulegone backbone, which is no longer needed in the target structure. This can be achieved through a variety of reductive deoxygenation methods. A common procedure is the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group.

An alternative strategy might involve the use of other chiral starting materials or the application of asymmetric catalysis to create the desired stereocenter on an achiral precursor. However, the use of the chiral pool, particularly from terpenes like (R)-pulegone, remains a robust and frequently utilized method for accessing molecules like this compound.

Evaluation of Enantiomeric Excess and Optical Purity in Synthesized Material

Following the synthesis, it is crucial to determine the enantiomeric excess (e.e.) and optical purity of the final product to ensure the effectiveness of the stereoselective reactions. A combination of chromatographic and spectroscopic methods is employed for this purpose.

Chiral Chromatography (GC, HPLC)

Chiral chromatography is a cornerstone technique for separating enantiomers, allowing for their quantification and the determination of enantiomeric excess. gcms.cz Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for this purpose by using a chiral stationary phase (CSP). wvu.educsfarmacie.cz

Chiral Gas Chromatography (GC): For volatile compounds like 4,6-dimethyl-2-heptanone, chiral GC is a highly effective analytical method. gcms.cz The most common CSPs for this purpose are based on cyclodextrin derivatives. gcms.cz Cyclodextrins are chiral, torus-shaped molecules that can include one of the enantiomers in their cavity more favorably than the other, leading to different retention times. wvu.edu

A typical setup for the analysis of this compound would involve a capillary column coated with a derivatized β-cyclodextrin, such as heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin. The separation is optimized by adjusting parameters like the column temperature, carrier gas flow rate, and the temperature program of the GC oven. gcms.cz The two enantiomers will appear as distinct peaks in the chromatogram, and the enantiomeric excess can be calculated from the relative peak areas.

Table 1: Representative Parameters for Chiral GC Analysis

| Parameter | Value |

| Column | Capillary column with derivatized β-cyclodextrin CSP |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Isothermal or temperature gradient (e.g., 50°C to 180°C) |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. phenomenex.comsigmaaldrich.com While GC is often preferred for volatile ketones, HPLC can also be used. The separation is achieved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and are commercially available under various trade names. nih.gov

The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. phenomenex.com Detection is commonly performed using a UV detector. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers. sigmaaldrich.com

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs). These are typically paramagnetic lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). nih.govrsc.org

When a CSR is added to a solution of a racemic or enantioenriched sample, it forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have different magnetic environments, which causes the corresponding protons in the two enantiomers to resonate at slightly different frequencies in the ¹H NMR spectrum. This results in the splitting of a single peak from a racemic mixture into two separate peaks, one for each enantiomer. nih.gov

For this compound, the protons closest to the carbonyl group (the site of coordination with the lanthanide) will experience the largest induced shifts. By integrating the areas of these separated signals, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately calculated.

Table 2: Principles of NMR Analysis with Chiral Shift Reagents

| Step | Description |

| 1. Sample Prep | A solution of the synthesized ketone is prepared in a suitable deuterated solvent (e.g., CDCl₃). |

| 2. Reagent Addition | A chiral lanthanide shift reagent, such as Eu(hfc)₃, is added incrementally to the sample. |

| 3. Spectral Analysis | ¹H NMR spectra are recorded after each addition. The chemical shifts of specific protons are monitored. |

| 4. Quantification | Once sufficient separation of signals for the two enantiomers is achieved, the peak areas are integrated to determine the enantiomeric ratio. |

Optical Rotation Measurements

For a synthesized sample of this compound, the observed optical rotation is measured using a polarimeter. The optical purity is then calculated by comparing the observed specific rotation of the sample to the known specific rotation of the pure enantiomer.

Formula for Optical Purity: Optical Purity (%) = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the synthesized sample and [α]max is the specific rotation of the enantiomerically pure compound. A positive sign for the rotation indicates a dextrorotatory (+) enantiomer, while a negative sign indicates a levorotatory (-) enantiomer. The successful synthesis of this compound would be confirmed by an optical rotation value that is very close to the literature value for the pure compound.

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Analysis for Confirmation of Stereochemistry

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By interacting with molecules using various forms of electromagnetic radiation, spectroscopic methods generate unique spectral fingerprints that reveal intricate details about molecular structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For (4R)-4,6-Dimethyl-2-heptanone, both ¹H and ¹³C NMR are employed to confirm the atomic connectivity.

In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. The chiral center at C4 influences the protons on the adjacent methylene (B1212753) groups (C3 and C5), rendering them diastereotopic. This means they are chemically non-equivalent and are expected to appear as distinct signals, likely complex multiplets.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The spectrum of 4,6-Dimethyl-2-heptanone is expected to show nine distinct signals, corresponding to each carbon atom in its unique electronic environment. The carbonyl carbon (C2) will appear significantly downfield (around 208-212 ppm).

To confirm the absolute stereochemistry, chiral resolving agents or chiral shift reagents can be employed. These reagents form transient diastereomeric complexes with the enantiomers, leading to separable signals in the NMR spectrum, allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 (CH₃-CO) | ~2.1 | ~30 |

| C2 (C=O) | - | ~211 |

| C3 (CH₂) | ~2.4 | ~52 |

| C4 (CH) | ~2.2 | ~34 |

| C5 (CH₂) | ~1.2 | ~48 |

| C6 (CH) | ~1.5 | ~25 |

| C7 (CH₃) | ~0.9 | ~22.5 |

| C4-CH₃ | ~1.0 | ~19 |

| C6-CH₃ | ~0.9 | ~22.5 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₈O), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. epa.gov The monoisotopic mass is 142.1358 g/mol . epa.gov

Electron ionization (EI) mass spectrometry also provides structural information through characteristic fragmentation patterns. The mass spectrum of 4,6-dimethyl-2-heptanone is expected to show a molecular ion peak at m/z = 142. Key fragmentation pathways for aliphatic ketones include α-cleavage and McLafferty rearrangement.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group. This would lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z = 127, or the loss of a C₅H₁₁ radical to give the base peak at m/z = 59.

McLafferty Rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen. This involves the transfer of a hydrogen atom from C5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond, resulting in a prominent fragment ion at m/z = 58.

Table 2: Key Mass Spectrometry Fragments for 4,6-Dimethyl-2-heptanone

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₉O]⁺ | α-Cleavage |

| 71 | [C₅H₁₁]⁺ | Cleavage at C3-C4 |

| 59 | [C₃H₇O]⁺ | α-Cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion |

Source: Fragmentation data is based on typical patterns for aliphatic ketones and information for related isomers.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl group (C=O) stretch, typically appearing around 1715 cm⁻¹. nist.gov Other significant bands include those for C-H stretching from the methyl and methylene groups (around 2870-2960 cm⁻¹) and C-H bending vibrations (around 1365-1465 cm⁻¹). nist.gov

Table 3: Characteristic Vibrational Frequencies for 4,6-Dimethyl-2-heptanone

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2870-2960 | 2870-2960 | Strong |

| C=O Stretch | ~1715 | ~1715 | Strong (IR), Medium (Raman) |

| C-H Bend | 1365-1465 | 1365-1465 | Medium |

Source: Data compiled from the NIST Chemistry WebBook and general spectroscopic principles. nist.gov

X-ray Crystallography of Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov However, it requires a well-ordered single crystal. Since this compound is a liquid at ambient temperature, it cannot be analyzed directly. researchgate.net

To overcome this, the ketone is first converted into a solid, crystalline derivative. A common method is to react the ketone with 2,4-dinitrophenylhydrazine (B122626) to form a stable, crystalline 2,4-dinitrophenylhydrazone. This derivative is then carefully crystallized to obtain a single crystal suitable for X-ray diffraction analysis.

The diffraction data is used to solve the crystal structure. To determine the absolute configuration, anomalous dispersion effects are analyzed. mdpi.com The presence of heavier atoms (like the nitrogen and oxygen atoms in the dinitrophenyl group) enhances these effects. mdpi.com The analysis yields a Flack parameter, which should ideally be close to zero for the correctly assigned configuration. chem-soc.si A value near 1 would indicate that the inverted structure is correct. This method provides unambiguous proof of the absolute stereochemistry at the C4 center. researchgate.netchem-soc.si

Circular Dichroism (CD) Spectroscopy for Chiral Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is a powerful technique for assigning the absolute configuration of chiral ketones. thieme-connect.de

The carbonyl group (C=O) in this compound is a chromophore that exhibits a weak electronic transition (n→π*) in the UV region, typically around 280-300 nm. Although this absorption is weak in standard UV-Vis spectroscopy, it gives a distinct signal, known as a Cotton effect, in the CD spectrum.

The sign of the Cotton effect (positive or negative) can be predicted using the "octant rule" for ketones. thieme-connect.de This rule divides the space around the carbonyl group into eight octants. The contribution of each substituent to the Cotton effect depends on which octant it occupies. For this compound, the isobutyl group at the chiral C4 center is the primary stereochemical determinant. By analyzing the lowest energy conformation of the molecule and the position of the substituents relative to the carbonyl group's nodal planes, the octant rule can be applied to predict whether the (4R) enantiomer will exhibit a positive or negative Cotton effect, thus allowing for the assignment of its absolute configuration. nih.govthieme-connect.de

Biological Roles and Ecological Significance

Identification as a Semiochemical (e.g., Pheromone, Kairomone)

There is currently no scientific literature that identifies (4R)-4,6-Dimethyl-2-heptanone as a semiochemical, such as a pheromone or kairomone, for any specific organism. Semiochemicals are chemical substances that carry information between individuals. Pheromones are used for intraspecific communication (within the same species), while kairomones are interspecific signals that benefit the receiver.

While direct evidence for this compound is lacking, structurally related compounds have been identified as crucial semiochemicals in various insect species. For instance, 4-methyl-3-heptanone is a well-documented alarm pheromone in several species of leaf-cutter ants of the genus Atta. oup.comslu.se Another related compound, 2-methyl-4-heptanone , has been identified as a component of the aggregation pheromone in the agave weevil, Scyphophorus acupunctatus. These examples highlight that ketones with a similar carbon backbone can and do function as important chemical signals in the insect world.

Role in Insect Communication and Behavior

Given the absence of its identification as a semiochemical, there are no documented roles of this compound in insect communication and behavior. The following subsections discuss the known roles of analogous compounds.

No species-specific behavioral responses to this compound have been reported.

In contrast, the behavioral responses to related ketones are well-documented. For example, in leaf-cutter ants (Atta texana), the release of 4-methyl-3-heptanone from the mandibular glands triggers a distinct alarm and defense behavior, causing nearby workers to become alert and ready to defend the colony. oup.com For the agave weevil (Scyphophorus acupunctatus), 2-methyl-4-heptanone , as part of a pheromone blend, attracts both male and female weevils, leading to aggregation on host plants.

No electrophysiological studies, such as electroantennography (EAG), have been published that specifically test the antennal response of any insect species to this compound. EAG is a technique used to measure the electrical output of an insect's antenna in response to an airborne chemical stimulus, providing insight into which compounds an insect can detect.

For related compounds, EAG studies have been instrumental. For instance, EAG analyses were used to confirm that the antennae of the agave weevil, Scyphophorus acupunctatus, respond to 2-methyl-4-heptanone . This demonstrated the weevil's capacity to detect this component of its aggregation pheromone.

Interactions with Other Organisms in Ecological Niches

There is no information available regarding the interactions of this compound with other organisms in ecological niches. Such interactions could include attracting predators or parasitoids (acting as a kairomone) or deterring competitors.

The alarm pheromone of Atta ants, 4-methyl-3-heptanone , while primarily for intraspecific communication, can also be detected by other organisms. For example, some predators and parasitoids may use this alarm signal as a cue to locate a disturbed ant colony, a potential source of food.

Structure-Activity Relationship Studies in Biological Contexts (excluding human)

No structure-activity relationship (SAR) studies have been conducted for this compound in a non-human biological context. SAR studies investigate how the chemical structure of a compound influences its biological activity.

The specific influence of the (4R) stereoisomer of 4,6-Dimethyl-2-heptanone on biological activity has not been studied, as no biological activity has been identified for this compound.

However, the importance of stereochemistry is well-established for many insect pheromones, including structurally related ketones. Chirality, or the "handedness" of a molecule, can be a critical factor in the specificity of pheromone perception. In the case of the leaf-cutter ant alarm pheromone, 4-methyl-3-heptanone , the (S)-enantiomer is significantly more active than the (R)-enantiomer. slu.se Studies have shown that worker ants of Atta texana are about 400 times more sensitive to the naturally produced (S)-isomer than to its synthetic (R)-isomer. slu.sediva-portal.org This high degree of specificity underscores the precision of insect chemosensory systems.

This principle of stereospecificity is a recurring theme in chemical ecology. uni-bayreuth.de The different biological activities of stereoisomers are due to the precise fit required between the semiochemical and the olfactory receptors on the insect's antennae.

Analog Synthesis and Bioactivity Profiling

The structural framework of this compound serves as a foundation for the synthesis of various analogs designed to probe and understand structure-activity relationships, particularly in the context of chemical ecology. Research into the synthesis of structurally related chiral ketones and alcohols has been driven by their identification as potent semiochemicals, such as pheromones and defensive secretions, in a variety of organisms. researchgate.netwustl.edu

The synthesis of these analogs often requires stereospecific methods to obtain the correct enantiomer, as biological activity is frequently dependent on precise stereochemistry. researchgate.netresearchgate.net For instance, the synthesis of S-(+)-4-methyl-3-heptanone, a key alarm pheromone in leaf-cutting ants of the genus Atta, has been achieved in high optical purity. lookchem.comcapes.gov.br Bioassays revealed that the (+) enantiomer is approximately 400 times more active than the (-) enantiomer for Atta texana, highlighting the critical nature of chirality for receptor binding and biological response. researchgate.netlookchem.com Synthetic routes to this analog have included the resolution of 2-methylpentanoic acid followed by reaction with ethyllithium. lookchem.com Another approach involves a two-step sequence starting with the Grignard synthesis of the corresponding alcohol, 4-methyl-3-heptanol (B77350), from propanal and 2-bromopentane, followed by dichromate oxidation to yield the ketone. wustl.edu

More complex analogs have also been synthesized to match the structures of natural pheromones. The synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone, a pheromone component of the bostrychid beetle Dinoderus bifoveolatus, was accomplished starting from (2R,4S,5R)-2,4-dimethyl-5-heptanolide. researchgate.net Similarly, the synthesis of (4R,6R,8R)‐4,6,8‐trimethyl‐2‐undecanone was achieved from chiral methyl-branched esters obtained from natural sources like goose preen gland wax. zendy.io These syntheses often employ advanced strategies like desymmetrization and aldol (B89426) reactions to control the multiple chiral centers present in the target molecules. researchgate.net

The bioactivity of these analogs is diverse and species-specific. While some ketones function as alarm pheromones, their corresponding alcohols can act as aggregation pheromones. researchgate.netwustl.edu For example, 4-methyl-3-heptanol is an aggregation pheromone for the European elm beetle, Scolytus multistriatus, whereas the oxidized analog, 4-methyl-3-heptanone, is an alarm pheromone for several ant species. wustl.edu This functional difference underscores how minor modifications to the chemical structure can lead to distinct biological signals.

The table below summarizes key synthesized analogs related to this compound and their documented bioactivities.

| Analog Compound | Synthesis Method Highlight | Documented Bioactivity | Target Organism | Reference |

|---|---|---|---|---|

| (S)-(+)-4-Methyl-3-heptanone | Resolution of 2-methylpentanoic acid and reaction with ethyllithium. | Principal alarm pheromone. | Atta texana (leaf-cutting ant) | researchgate.netlookchem.com |

| 4-Methyl-3-heptanol | Grignard reaction of propanal and 2-bromopentane. | Aggregation pheromone. | Scolytus multistriatus (European elm beetle) | wustl.edu |

| (4R,6S,7R)-7-Hydroxy-4,6-dimethyl-3-nonanone | Synthesized from (2R,4S,5R)-2,4-dimethyl-5-heptanolide. | Pheromone component. | Dinoderus bifoveolatus (bostrychid beetle) | researchgate.net |

| (4R,6R,8R)-4,6,8-Trimethyl-2-undecanone | Synthesized from homologous chiral methyl-branched esters. | Intermediate for the synthesis of the insect pheromone lardolure. | Lardoglyphus konoi (acarid mite) | zendy.io |

| (4E)-4,6-Dimethyl-4-octen-3-one | Reported in chemical databases. | Pheromone component. | Manica rubida (ant) | nih.gov |

Applications As a Chiral Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Natural Products

The structural framework of (4R)-4,6-Dimethyl-2-heptanone is representative of a polypropionate unit, a recurring structural element in a wide array of natural products, especially insect pheromones. The synthesis of these often structurally complex and stereochemically rich molecules relies on the use of chiral synthons to build the carbon skeleton with the correct absolute stereochemistry.

Research has demonstrated the synthesis of various pheromone components that share a similar structural backbone. researchgate.net For instance, the synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone, a pheromone component of the bostrychid beetle (Dinoderus bifoveolatus), highlights the utility of building blocks with pre-existing stereocenters. researchgate.net Similarly, serricornin, the sex pheromone of the female cigarette beetle (Lasioderma serricorne), is (4S,6S,7S)-4,6-dimethyl-7-hydroxy-3-nonanone. researchgate.netresearchgate.net The synthesis of these natural products often involves the strategic coupling of chiral fragments, where a molecule like this compound could serve as a key starting fragment or an intermediate. The established stereocenter at C4 is crucial for setting the relative and absolute stereochemistry of other centers in the final molecule.

Table 1: Natural Products with Structural Similarity to this compound

| Natural Product | Chemical Name | Biological Source | Structural Relationship |

|---|---|---|---|

| Serricornin | (4S,6S,7S)-4,6-Dimethyl-7-hydroxy-3-nonanone | Cigarette Beetle (Lasioderma serricorne) | Contains a 4,6-dimethylnonane backbone, an analogue of the 4,6-dimethylheptane skeleton. researchgate.netresearchgate.net |

| Bostrychid Beetle Pheromone Component | (4R,6S,7R)-7-Hydroxy-4,6-dimethyl-3-nonanone | Bostrychid Beetle (Dinoderus bifoveolatus) | Features a 4,6-dimethylnonane core, requiring stereocontrolled synthesis. researchgate.net |

| (S)-(+)-4-Methyl-3-heptanone | (S)-4-Methyl-3-heptanone | Leaf-cutting ant (Atta texana) | A simpler chiral ketone pheromone whose synthesis establishes methods applicable to more complex analogues. researchgate.net |

Stereoselective Derivatization and Functionalization

The chemical reactivity of this compound is centered around the ketone functional group and its adjacent α-carbons. The resident chiral center at C4 exerts significant diastereoselective control over reactions at these sites, enabling the synthesis of a variety of functionalized derivatives with high stereochemical purity.

One fundamental transformation is the stereoselective reduction of the carbonyl group to afford the corresponding chiral alcohol, (4R)-4,6-dimethyl-2-heptanol. Enzymatic reductions, for example, are known for their high enantioselectivity and can be employed to produce the alcohol with a specific configuration at the new C2 stereocenter. digitallibrary.co.in

Furthermore, the generation of enolates from this compound opens up a vast range of possibilities for forming new carbon-carbon bonds with stereocontrol. The C4 stereocenter can direct the facial selectivity of electrophilic attack on the enolate. This principle of substrate-controlled diastereoselectivity is fundamental in asymmetric synthesis. For example, aldol (B89426) reactions with aldehydes would lead to β-hydroxy ketones with the stereochemistry at the newly formed centers being influenced by the existing C4 center. acs.org This approach allows for the iterative construction of polypropionate chains, a key strategy in the synthesis of macrolide antibiotics and other complex natural products.

Table 2: Potential Stereoselective Reactions of this compound

| Reaction Type | Reagent/Catalyst Example | Resulting Functional Group | Stereochemical Aspect |

|---|---|---|---|

| Ketone Reduction | Enzymes (e.g., alcohol dehydrogenases), Chiral Reducing Agents | Secondary Alcohol | Diastereoselective formation of a new stereocenter at C2. nih.gov |

| Enolate Alkylation | LDA (Lithium diisopropylamide), Alkyl Halide | α-Substituted Ketone | The C4 stereocenter directs the approach of the electrophile, leading to a diastereomerically enriched product. |

| Aldol Addition | LDA, Aldehyde (e.g., Benzaldehyde) | β-Hydroxy Ketone | Substrate-controlled diastereoselection to form two new stereocenters. nih.gov |

| Michael Addition | Enolate, α,β-Unsaturated Ester | γ-Keto Ester | Diastereoselective conjugate addition to create new stereocenters. |

Role in the Development of New Synthetic Methodologies

Chiral ketones like this compound serve as ideal model substrates for the development and validation of new asymmetric synthetic methods. Their relatively simple structure allows for straightforward analysis of reaction outcomes, including yield and stereoselectivity, thereby providing a clear measure of a new methodology's effectiveness.

A prominent example is the use of chiral ketones in the development of the SAMP/RAMP hydrazone methodology for asymmetric α-alkylation. researchgate.netucc.ie In this method, the ketone is first converted into a chiral hydrazone using (S)- or (R)-1-amino-2-methoxymethylpyrrolidine (SAMP or RAMP). Deprotonation followed by alkylation proceeds with high diastereoselectivity, and subsequent cleavage of the hydrazone reveals the α-alkylated ketone with high enantiomeric excess. researchgate.net Using a substrate with a pre-existing stereocenter like this compound allows for the study of "matched" and "mismatched" interactions, where the chiral auxiliary either reinforces or opposes the directing effect of the substrate's chiral center.

Similarly, strategies like the Evans syn aldol reaction, which employs chiral oxazolidinone auxiliaries to achieve highly diastereoselective and enantioselective aldol additions, are often tested on a range of ketone substrates to establish their scope and limitations. researchgate.net The predictable stereochemical outcomes of these reactions have made them cornerstone methodologies in the synthesis of polyketide natural products.

Table 3: Synthetic Methodologies Employing Chiral Ketone Substrates

| Methodology | Description | Key Transformation | Reference Principle |

|---|---|---|---|

| SAMP/RAMP Hydrazone Alkylation | Uses a removable chiral auxiliary to direct the asymmetric α-alkylation of a ketone. | Ketone → Chiral α-Alkylated Ketone | researchgate.netucc.ie |

| Evans Aldol Reaction | Utilizes a chiral auxiliary to control the stereochemical outcome of an aldol reaction. | Ketone → Chiral β-Hydroxy Ketone | researchgate.net |

| Organocatalytic Asymmetric Reactions | Uses small chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective transformations. | e.g., Ketone → Chiral Aldol Product | nih.gov |

Synthesis of Chiral Ligands and Catalysts

The chiral scaffold of this compound holds potential for the synthesis of novel chiral ligands for asymmetric catalysis. In transition metal catalysis, the ligand is responsible for transferring stereochemical information from the catalyst to the substrate, making ligand design a critical aspect of catalyst development.

While direct conversion of this compound into a widely used ligand is not extensively documented, its structure provides a template for such endeavors. For example, stereoselective reduction of the ketone to the corresponding (2R,4R)- or (2S,4R)-diol could provide a chiral backbone. This diol could then be used to construct C₂-symmetric or other types of ligands. For instance, it could be converted into a chiral dioxolane, a core structure in highly successful ligands like DIOP (Dioxolane Phosphine). rsc.org Alternatively, the hydroxyl groups could be transformed into other donor groups like phosphines or amines to create bidentate P,P or N,N ligands. The development of new chiral ligands is essential for advancing catalytic asymmetric reactions. organic-chemistry.org

Table 4: Hypothetical Pathway to a Chiral Ligand

| Step | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Stereoselective Aldol addition at C1 (using formaldehyde) | (4R)-1-Hydroxy-4,6-dimethyl-2-heptanone | Introduce a second hydroxyl precursor. |

| 2 | Diastereoselective reduction of the ketone | (2S,4R)-4,6-Dimethyl-1,2-heptanediol | Create a chiral 1,2-diol. |

| 3 | Conversion of diol to diphosphine | Chiral Diphosphine Ligand | Generate the final ligand for use in asymmetric catalysis. |

Derivatization and Chemical Transformations for Research Purposes

Formation of Spectroscopic Derivatives

The inherent spectroscopic properties of (4R)-4,6-Dimethyl-2-heptanone can be augmented through the formation of specific derivatives. These derivatives are designed to introduce new functionalities that either possess unique spectroscopic signatures or alter the electronic environment of the parent molecule, thereby facilitating more detailed analysis by techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A common strategy for the derivatization of ketones for spectroscopic analysis involves the reaction of the carbonyl group with nitrogen-based nucleophiles. For instance, the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) under weakly acidic conditions yields the corresponding oxime, (4R,E/Z)-4,6-dimethylheptan-2-one oxime. plos.org This transformation converts the carbonyl carbon into a C=N double bond, which can influence the chemical shifts of nearby protons and carbons in NMR spectroscopy. The formation of E and Z isomers of the oxime can also provide additional structural information.

Similarly, reaction with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), leads to the formation of hydrazones. researchgate.net DNPH derivatives are particularly useful as they are often brightly colored, crystalline solids, which historically aided in the characterization of aldehydes and ketones. researchgate.net For modern spectroscopic techniques, the introduction of the dinitrophenyl group provides additional aromatic signals in the ¹H and ¹³C NMR spectra and a distinct molecular ion and fragmentation pattern in mass spectrometry, aiding in structural confirmation.

For mass spectrometry, derivatization can significantly improve the ionization efficiency and detection sensitivity of neutral molecules like ketones. epa.gov Reagents such as dansyl chloride can be used to introduce a readily ionizable group, enhancing the signal in electrospray ionization (ESI) mass spectrometry. epa.gov Another approach involves the use of reagents like 7-(diethylamino)coumarin-3-carbohydrazide (B10227) (CHH), which react with the carbonyl group to form a highly fluorescent and easily ionizable derivative, allowing for sensitive detection in both fluorescence-based assays and mass spectrometry. nih.gov

Table 1: Spectroscopic Derivatives of this compound

| Derivative Name | Reagent | Spectroscopic Advantage |

| (4R,E/Z)-4,6-Dimethylheptan-2-one oxime | Hydroxylamine (NH₂OH) | Alters chemical shifts in NMR; potential for E/Z isomer analysis. plos.org |

| (4R)-4,6-Dimethylheptan-2-one 2,4-dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine (DNPH) | Provides additional aromatic signals in NMR and a distinct fragmentation pattern in MS. researchgate.netresearchgate.net |

| Dansyl derivative | Dansyl chloride | Enhances ionization efficiency for ESI-MS. epa.gov |

| CHH derivative | 7-(diethylamino)coumarin-3-carbohydrazide | Introduces a fluorescent and readily ionizable group for enhanced detection. nih.gov |

Preparation of Crystallizable Derivatives for X-ray Analysis

To determine the absolute stereochemistry and three-dimensional structure of this compound with high precision, single-crystal X-ray diffraction analysis is the gold standard. However, obtaining suitable single crystals of the ketone itself can be challenging due to its aliphatic nature and potential for conformational flexibility. Therefore, the preparation of crystallizable derivatives is a crucial step.

The strategy involves reacting the chiral ketone with a chiral derivatizing agent of known absolute configuration to form a pair of diastereomers. These diastereomers have different physical properties, including solubility and crystal packing, which often facilitates the growth of high-quality single crystals of one of the diastereomers.

A widely used class of chiral derivatizing agents for alcohols and, by extension, for ketones after reduction, are chiral acids or their activated forms. For example, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be used to form diastereomeric esters after reduction of the ketone to the corresponding alcohol, (4R)-4,6-dimethylheptan-2-ol. scirp.org The resulting Mosher's esters can then be subjected to crystallographic analysis.

Another approach involves the use of chiral auxiliaries that react directly with the ketone. For instance, chiral diamines can be used to form chiral imines or enamines, which may have a higher propensity for crystallization. The resulting crystal structure would unambiguously reveal the stereochemistry of the parent ketone. The development of novel chiral molecular tools, such as camphorsultam-based reagents, has expanded the options for preparing crystallizable derivatives of chiral molecules. researchgate.net

Table 2: Potential Crystallizable Derivatives of this compound

| Derivative Type | Chiral Derivatizing Agent (Example) | Principle |

| Diastereomeric Esters | Mosher's acid (after reduction to alcohol) | Formation of diastereomers with different crystallization properties. scirp.org |

| Diastereomeric Imines | Chiral Primary Amines | Direct reaction with the ketone to form potentially crystalline imines. |

| Diastereomeric Hydrazones | Chiral Hydrazines | Formation of diastereomeric hydrazones that may readily crystallize. |

| Camphorsultam Adducts | Camphorsultam-based reagents | Introduction of a rigid, chiral scaffold to promote crystallization. researchgate.net |

Chemical Modifications for Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for its potential applications. Structure-activity relationship (SAR) studies involve the systematic modification of the molecule's structure and the subsequent evaluation of the biological activity of the resulting analogs.

For this compound, several regions of the molecule can be targeted for modification to probe their importance for activity. These include the carbonyl group, the aliphatic chain, and the methyl substituents.

Modification of the Carbonyl Group: The ketone functionality is a key feature and a likely site for metabolic transformations or interaction with biological targets.

Reduction: Reduction of the ketone to the corresponding secondary alcohol, (4R)-4,6-dimethylheptan-2-ol, would probe the importance of the carbonyl oxygen as a hydrogen bond acceptor.

Oxidation: Although less common for ketones, oxidative cleavage could be explored.

Formation of Imines and Oximes: As discussed previously, these derivatives alter the electronic nature and steric bulk around the carbonyl carbon, which can significantly impact biological activity.

Modification of the Aliphatic Chain: The length and branching of the heptanone backbone can influence properties such as lipophilicity and binding affinity.

Chain Length Variation: Synthesizing analogs with shorter or longer alkyl chains (e.g., hexanone or octanone derivatives) can reveal the optimal chain length for a particular biological effect.

Introduction of Unsaturation: The synthesis of unsaturated analogs, such as (4R)-4,6-dimethylhept-5-en-2-one, introduces rigidity and alters the molecule's shape, which can affect its interaction with biological receptors.

Introduction of Other Functional Groups: Incorporating polar groups like hydroxyl or ether functionalities into the chain can modify the compound's solubility and potential for hydrogen bonding.

Removal or Relocation: Synthesizing analogs lacking one or both methyl groups, or with the methyl groups at different positions, would clarify their role in stereospecific interactions.

Replacement with Other Alkyl Groups: Replacing the methyl groups with larger alkyl groups (e.g., ethyl) would explore the steric tolerance of the biological target.

By synthesizing a library of such analogs and evaluating their biological activities, a comprehensive SAR profile can be established. This information is invaluable for identifying the key structural features responsible for the compound's effects and for designing new, more potent, or selective molecules.

Table 3: Potential Modifications of this compound for SAR Studies

| Modification Site | Type of Modification | Potential Impact |

| Carbonyl Group | Reduction to alcohol | Probes the role of the carbonyl oxygen as a hydrogen bond acceptor. |

| Carbonyl Group | Formation of oxime/imine | Alters electronics and sterics at the active site. |

| Aliphatic Chain | Varying chain length | Affects lipophilicity and binding pocket fit. |

| Aliphatic Chain | Introduction of double bond | Introduces conformational rigidity. |

| Methyl Substituents | Removal or relocation | Investigates the importance of chirality and specific steric interactions. |

| Methyl Substituents | Replacement with larger alkyl groups | Explores steric limitations of the biological target. |

Future Research Directions and Unexplored Avenues

Discovery of New Biological Roles

While (4R)-4,6-Dimethyl-2-heptanone has been identified in specific biological contexts, its full range of physiological functions remains largely unexplored. The compound has been noted for its potential as a biomarker, where its urinary levels are observed to decrease in prostate cancer patients . Furthermore, initial studies have suggested potential antibacterial and antioxidant activities .

Future research should aim to:

Elucidate its Role as a Biomarker: Comprehensive studies are needed to validate its potential as a diagnostic or prognostic marker for prostate cancer and to investigate its association with other diseases.

Explore Semiochemical Functions: Given that structurally related methyl-branched ketones function as insect pheromones, further investigation into the potential role of this compound as a semiochemical in inter- or intra-species communication is warranted researchgate.net. This could have implications for pest management and ecological studies.

Investigate Broader Bioactivities: The structural similarity of this ketone to various terpenoids, a class of natural products known for a wide array of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities, suggests that this compound could possess other undiscovered biological properties researchgate.netnih.gov. Systematic screening against a wide range of biological targets could reveal novel therapeutic applications.

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure chiral ketones is a significant challenge in organic chemistry. While methods such as catalytic hydrogenation and alkylation exist for the synthesis of 4,6-dimethyl-2-heptanone, future research should focus on developing more sustainable and efficient routes to the specific (4R) enantiomer .

Key areas for development include:

Advanced Biocatalysis: The use of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green alternative for producing chiral compounds rsc.orgnih.gov. Future work should focus on discovering or engineering enzymes with high selectivity and activity for the synthesis of this compound. Improving the stability and reusability of these biocatalysts, for instance through immobilization, is crucial for industrial viability rsc.org.

Sustainable Catalytic Systems: Research into heterogeneous catalysts, such as metal complexes encapsulated in supports like zeolites, could lead to recyclable and highly efficient catalytic systems that operate under mild, solvent-free conditions rsc.orgrsc.org.

| Synthesis Strategy | Potential Advantages | Future Research Focus |

| Biocatalysis (Engineered Enzymes) | High enantioselectivity, mild reaction conditions, reduced environmental impact. rsc.orguva.nl | Enzyme discovery, protein engineering for enhanced stability and substrate specificity, process optimization. rsc.orgdovepress.com |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product separation, potential for continuous flow processes. rsc.org | Development of novel catalyst materials, improving catalytic efficiency and selectivity. rsc.org |

| Enzymatic Cascades | Increased efficiency, reduced purification steps, lower process mass index (PMI). rsc.orgnih.gov | Design and optimization of multi-enzyme systems, ensuring compatibility of reaction conditions for all steps. |

Mechanistic Elucidation of Biosynthetic Enzymes

Understanding how this compound is produced in nature is a fundamental research question. The biosynthesis of branched-chain compounds often involves complex enzymatic pathways.

Future research should concentrate on:

Identifying Biosynthetic Pathways: The biosynthesis of branched-chain fatty acids and ketones in organisms like bacteria often starts from branched-chain amino acids (leucine, isoleucine, valine) which are converted to α-keto acids nih.govfrontiersin.org. Enzymes like branched-chain amino acid aminotransferases (BCATs) and decarboxylases are key to forming the initial branched primers nih.govresearchgate.net. Investigating the genome of organisms that may produce this ketone could identify the specific gene clusters encoding its biosynthetic machinery.

Characterizing Key Enzymes: Polyketide synthases (PKSs) and ketoreductases (KRs) are central to the biosynthesis of many ketone-containing natural products biorxiv.orgwikipedia.org. Detailed structural and mechanistic studies of the specific PKS and KR enzymes involved would be crucial. This includes understanding how the PKS controls chain length and how the KR sets the specific stereochemistry at the C4 position plos.orgnih.gov. Elucidating the protein-protein interactions and substrate recognition mechanisms within these enzymatic complexes is essential biorxiv.orgebi.ac.uk.

Advanced Computational Chemistry Studies on Conformation and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, which can guide experimental work. For a chiral molecule like this compound, computational studies are invaluable.

Future computational research should include:

Conformational Analysis: The three-dimensional shape (conformation) of the ketone is critical to its reactivity and how it interacts with biological receptors or catalysts. Advanced computational methods can be used to determine the lowest energy conformations of this compound in different solvent environments nih.govnih.govd-nb.info.

Reactivity Prediction: Density Functional Theory (DFT) can be employed to model the molecule's electronic structure and predict its reactivity. This includes identifying the most likely sites for nucleophilic or electrophilic attack and calculating the energy barriers for various reactions scirp.orgchemrxiv.orgmdpi.com. Such studies can help in designing new synthetic reactions or understanding its metabolic fate.

Modeling Catalyst-Substrate Interactions: For developing new synthetic methods, computational modeling can simulate the interaction of this compound with a chiral catalyst. These models can explain the origin of enantioselectivity and help in the rational design of more effective catalysts nih.govcam.ac.uk.

| Computational Method | Research Goal | Expected Outcome |

| Conformational Searching | Determine stable 3D structures. d-nb.info | A map of the conformational landscape, identifying the most populated shapes of the molecule. |

| Density Functional Theory (DFT) | Predict electronic properties and reaction pathways. scirp.orgsemanticscholar.org | Understanding of chemical reactivity, acidity, and the mechanism of potential reactions. chemrxiv.orgmdpi.com |

| Transition State Modeling | Elucidate the mechanism of stereoselective reactions. nih.govnih.gov | Rationalization of observed stereochemical outcomes and predictive models for catalyst design. cam.ac.uk |

Exploration of New Applications in Specialized Chemical Syntheses

The unique structure and chirality of this compound make it a valuable starting material, or "chiral building block," for the synthesis of more complex molecules.

Future research in this area should explore:

Asymmetric Synthesis: The defined stereocenter at the C4 position can be used to control the formation of new stereocenters in subsequent reactions. This is a core principle in asymmetric synthesis, which is vital for producing enantiomerically pure pharmaceuticals and agrochemicals york.ac.uk. Research should focus on using this compound to synthesize complex natural products or their analogs researchgate.net.

Development of Chiral Catalysts: Chiral ketones themselves can act as catalysts in certain asymmetric reactions, such as epoxidations rsc.orgrsc.orgacs.org. Investigating the potential of this compound or its derivatives as organocatalysts for new types of stereoselective transformations is a promising research direction.

Synthesis of Novel Bioactive Molecules: By using this compound as a scaffold, chemists can design and synthesize novel molecules with potential biological activity. Its structure can be systematically modified to probe interactions with biological targets, leading to the development of new therapeutic agents or agrochemicals uniud.it. The use of chiral building blocks is a well-established strategy for creating complex chiral molecules like insect pheromones researchgate.net.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying (4R)-4,6-dimethyl-2-heptanone in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary methods. GC-MS is particularly effective for volatile compounds, while HPLC paired with UV-Vis or refractive index detectors can resolve isomers. For quantification, use certified reference standards and validate results via spiked recovery experiments. Chemometric analysis, as applied in sugarcane derivative studies, can enhance accuracy in complex matrices .

Q. How can the stereochemical configuration of this compound be experimentally determined?

- Methodological Answer : Chiral chromatography using columns like β-cyclodextrin-based stationary phases can separate enantiomers. Nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can also confirm the (4R) configuration. Cross-validate results with polarimetry or X-ray crystallography if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard guidelines: use flame-resistant equipment, ensure proper ventilation, and avoid ignition sources due to its flammability (similar to structurally related ketones). Safety data from parenteral drug product studies recommend thresholds below 1 ppm for leachables, necessitating rigorous containment in pharmaceutical research .

Q. What are the documented natural sources of this compound, and how can these be verified?

- Methodological Answer : It has been identified in sugarcane honey via molecular and chemometric analysis. To verify new sources, compare retention indices and mass spectra with authentic standards using GC-MS. Isotopic labeling or stable isotope dilution assays (SIDA) can enhance specificity in environmental or biological matrices .

Advanced Research Questions

Q. What strategies resolve data contradictions in detecting this compound in environmental samples?

- Methodological Answer : Employ triangulation by combining GC-MS, HPLC, and headspace solid-phase microextraction (HS-SPME). Validate conflicting results via interlaboratory comparisons or spiking with deuterated analogs. Methodological rigor, as highlighted in educational research designs, emphasizes redundancy in data collection and peer validation .

Q. What challenges arise in synthesizing enantiomerically pure this compound, and how can they be mitigated?

- Methodological Answer : Isomerization during synthesis is common due to keto-enol tautomerism. Use asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) or enzymatic resolution with lipases. Purify via simulated moving bed (SMB) chromatography. Technical mixtures in commercial syntheses often require iterative optimization to minimize byproducts .

Q. How does this compound’s presence as a leachable impact parenteral drug safety assessments?

- Methodological Answer : Follow ICH Q3E guidelines: quantify leachables via accelerated stability testing using LC-MS/MS. Establish safety thresholds using toxicological risk assessments (TTC ≤ 1.5 μg/day). Computational toxicology tools (e.g., QSAR models) can predict cytotoxicity, but in vitro assays (e.g., HepG2 cell viability) are necessary for validation .

Q. How can molecular interactions of this compound be modeled to predict solvent behavior?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields like OPLS-AA. Solvent polarity effects can be studied via COSMO-RS models. Reference computational frameworks from prion protein studies (e.g., 4RβS architecture) to parameterize hydrophobic interactions and conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.